molecular formula C8H14ClNO B1484952 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 2060040-28-8

2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No. B1484952
M. Wt: 175.65 g/mol
InChI Key: LVWQRMRFFCTCTQ-UHFFFAOYSA-N
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Description

2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is complex. The InChI code for this compound is 1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/b9-6-;/t7-,8+;/m1./s1 . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis of Derivatives : One line of research involves the synthesis of oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one and their structural and conformational study using spectroscopy methods. These compounds exhibit distinct conformations influenced by their molecular structure (Iriepa et al., 2003).

  • Direct Synthesis of Complexes : Another area involves the direct synthesis of tropidinyl titanium and zirconium complexes by CH-activation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (tropidine). This showcases the compound's utility in forming allyl complexes with metal chlorides, which is significant in organometallic chemistry (Tamm et al., 2007).

  • Conformational Dependence Studies : The conformational dependence of spin spin coupling constants in related azabicyclic compounds has been studied, contributing to our understanding of their molecular behavior and properties (Berger, 1978).

  • Pharmacological Applications : In the pharmaceutical domain, derivatives of the compound have been synthesized with potential applications in cholagogic or antitumor activities. These compounds were evaluated for their pharmacological properties, including cholinergic activity (Gutkowska et al., 1989).

  • Structural and Pharmacological Study : Esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their structural, conformational, and pharmacological properties have been investigated. This includes studying the preferred conformations of these compounds and their potential to antagonize acetylcholine-induced contractions, which is relevant in medicinal chemistry (Izquierdo et al., 1991).

properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-7,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQRMRFFCTCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Reactant of Route 2
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Reactant of Route 3
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Reactant of Route 4
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Reactant of Route 5
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
Reactant of Route 6
2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

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